molecular formula C10H16N4 B1530724 N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine CAS No. 1556130-56-3

N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine

Cat. No. B1530724
M. Wt: 192.26 g/mol
InChI Key: IZXPMWCOTZYTNN-UHFFFAOYSA-N
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Description

N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine is a chemical compound with a molecular weight of 192.26 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is prepared by the reaction of 4-chloropyrrolopyrimidine and (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride .


Molecular Structure Analysis

The InChI code for N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine is 1S/C10H16N4/c1-14(9-2-5-11-6-3-9)10-4-7-12-8-13-10/h4,7-9,11H,2-3,5-6H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.

Scientific Research Applications

Asymmetric Synthesis and Drug Precursors

One significant application of derivatives of N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine is in the asymmetric synthesis of bioactive compounds. For instance, derivatives have been used in the enantioselective synthesis of substituted piperidines, pyrrolidines, and pyrimidinones. These processes involve asymmetric carbon-carbon bond formations in conjugate additions, providing routes to pharmacologically significant compounds such as aspartic peptidase inhibitors and antidepressants like femoxetine (Johnson et al., 2002).

Anti-Angiogenic and DNA Cleavage Activities

Research on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has demonstrated their potential in inhibiting angiogenesis, a critical process in tumor growth and metastasis. These compounds have also shown efficacy in DNA cleavage studies, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Fluorescence and Electrophoresis Applications

Derivatives of N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine have also been explored for their fluorescence properties. The first 4-enamine-N-methyl-1,8-naphthalimides, including a piperidine derivative, have been reported for their strong fluorescence, making them potential candidates for applications in fluorescent probes and materials science (McAdam et al., 2004). Additionally, the use of these derivatives in nonaqueous capillary electrophoresis has been developed for the separation of imatinib mesylate and related substances, highlighting their importance in analytical chemistry and pharmaceutical quality control (Ye et al., 2012).

Dual-Action Hypoglycemic Agents

A series of N-(pyrimidin-4-yl)thiazol-2-amine derivatives were synthesized and evaluated as glucokinase activators. Among these, specific derivatives were found to be potent dual-acting hypoglycemic agents activating both glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ), showing significant efficacy in lowering glucose levels in animal models. This research opens new avenues for the treatment of diabetes (Song et al., 2011).

properties

IUPAC Name

N-methyl-N-piperidin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-14(9-2-5-11-6-3-9)10-4-7-12-8-13-10/h4,7-9,11H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXPMWCOTZYTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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